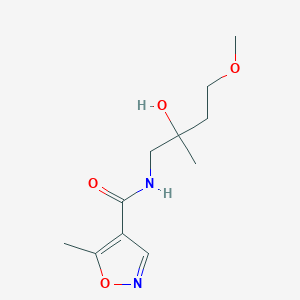
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a critical role in regulating vascular tone and blood pressure. In
Mechanism of Action
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor that plays a critical role in regulating vascular tone and blood pressure. By inhibiting the production of 20-HETE, this compound reduces vasoconstriction and lowers blood pressure. In cancer, this compound induces apoptosis and inhibits angiogenesis by inhibiting the activity of the transcription factor hypoxia-inducible factor-1α (HIF-1α), which is known to play a critical role in the development and progression of cancer. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor-κB (NF-κB), which is a critical regulator of the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, and reducing inflammation. In hypertension, this compound reduces blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, this compound induces apoptosis and inhibits angiogenesis by inhibiting the activity of HIF-1α. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for 20-HETE synthase, which allows for the specific inhibition of 20-HETE production without affecting other pathways. This selectivity also reduces the potential for off-target effects. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, including investigating its potential therapeutic applications in other diseases, exploring its mechanisms of action in more detail, and developing more effective formulations for in vivo administration. One area of particular interest is the role of this compound in cancer, where it has shown promising results in preclinical studies. Further research is needed to determine its potential as a cancer therapy and to develop effective treatment regimens. Additionally, more research is needed to understand the role of 20-HETE in other diseases, such as diabetes and cardiovascular disease, and to determine if this compound may have potential therapeutic applications in these areas.
Synthesis Methods
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide involves several steps, starting from the reaction of 2-methyl-2-butene-1-ol with acetic anhydride to form 2-acetoxy-4-methoxy-2-methylbutane. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently cyclized with acetic anhydride to yield 5-methylisoxazole-4-carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base to form this compound.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. In hypertension, this compound has been shown to reduce blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8-9(6-13-17-8)10(14)12-7-11(2,15)4-5-16-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQIJSGBRRBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

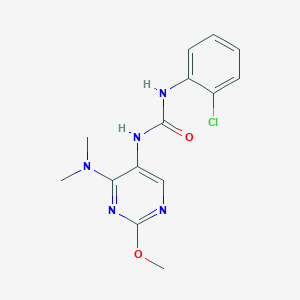
![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
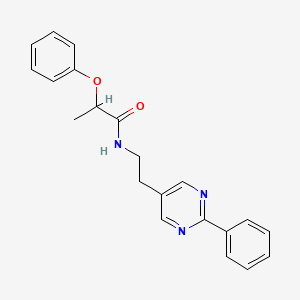
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
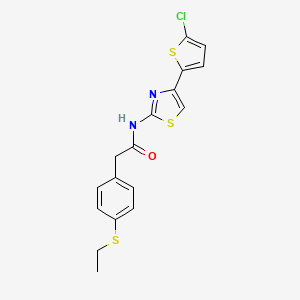
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
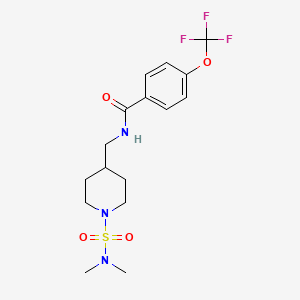
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
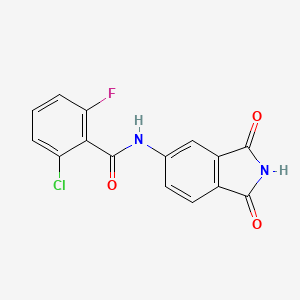
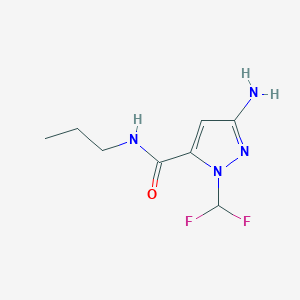

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)